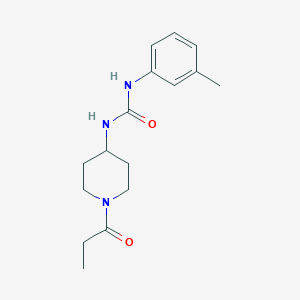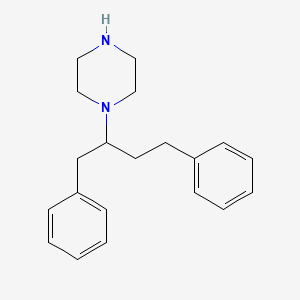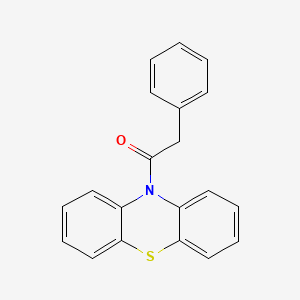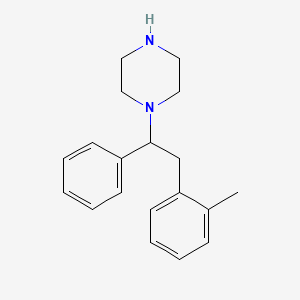
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a propionyl group and a tolylurea moiety. Its chemical properties and biological activities make it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, propionyl chloride, and m-tolyl isocyanate.
Reaction Conditions: The piperidine is first reacted with propionyl chloride under controlled conditions to form 1-propionylpiperidine. This intermediate is then treated with m-tolyl isocyanate to yield the final product, this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Techniques like recrystallization and chromatography are employed for purification.
Analyse Chemischer Reaktionen
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating specific biological mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: The inhibition of sEH by this compound can result in the accumulation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) share structural similarities and exhibit similar biological activities. Both compounds act as inhibitors of soluble epoxide hydrolase and have potential therapeutic applications.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable tool for exploring new chemical reactions and biological pathways.
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-9-7-13(8-10-19)17-16(21)18-14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3,(H2,17,18,21) |
InChI-Schlüssel |
CWZWLJHZFNKFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)






![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)



